molecular formula C17H19NO5S B13380276 3-{[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid

3-{[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B13380276
M. Wt: 349.4 g/mol
InChI Key: HEBGLQSNFAKHJP-UHFFFAOYSA-N
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Description

3-{[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzoic acid moiety linked to a sulfonamide group, which is further substituted with an ethoxy and two methyl groups on the phenyl ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

Molecular Formula

C17H19NO5S

Molecular Weight

349.4 g/mol

IUPAC Name

3-[(4-ethoxy-2,5-dimethylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C17H19NO5S/c1-4-23-15-8-12(3)16(9-11(15)2)24(21,22)18-14-7-5-6-13(10-14)17(19)20/h5-10,18H,4H2,1-3H3,(H,19,20)

InChI Key

HEBGLQSNFAKHJP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-ethoxy-2,5-dimethylbenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonylation: The resulting amine is then reacted with benzenesulfonyl chloride to form the sulfonamide.

    Coupling: Finally, the sulfonamide is coupled with 3-aminobenzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfonamide group to other functional groups.

    Substitution: The ethoxy and methyl groups on the phenyl ring can be substituted with other groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other derivatives.

Scientific Research Applications

3-{[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-{[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid: Similar structure but with different substitution patterns.

    3-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid: Similar structure with a methoxy group instead of an ethoxy group.

    3-{[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]amino}salicylic acid: Similar structure with a hydroxyl group on the benzoic acid moiety.

Uniqueness

The uniqueness of 3-{[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties

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